molecular formula C7H10N2O B1593770 (4-Methoxyphenyl)hydrazine CAS No. 3471-32-7

(4-Methoxyphenyl)hydrazine

Cat. No.: B1593770
CAS No.: 3471-32-7
M. Wt: 138.17 g/mol
InChI Key: PVRSIFAEUCUJPK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methoxyphenyl)hydrazine can be synthesized through the reduction of 4-methoxy-nitrobenzene using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. Another common method involves the diazotization of p-anisidine followed by reduction with stannous chloride in hydrochloric acid .

Industrial Production Methods: Industrial production typically follows the diazotization route due to its efficiency and scalability. The process involves:

Chemical Reactions Analysis

Types of Reactions: (4-Methoxyphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be further reduced to form hydrazones.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrazine hydrate and stannous chloride are frequently used.

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

Scientific Research Applications

(4-Methoxyphenyl)hydrazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in organic molecules. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The methoxy group enhances its reactivity by stabilizing the intermediate species formed during reactions .

Comparison with Similar Compounds

    Phenylhydrazine: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

    4-Methylphenylhydrazine: Has a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.

    4-Chlorophenylhydrazine: Contains a chlorine atom, which significantly alters its reactivity and applications.

Uniqueness: (4-Methoxyphenyl)hydrazine is unique due to the presence of the methoxy group, which enhances its nucleophilicity and stabilizes reaction intermediates. This makes it particularly useful in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

(4-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRSIFAEUCUJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188269
Record name (4-Methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3471-32-7
Record name (4-Methoxyphenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3471-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl)hydrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxyphenyl)hydrazine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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